Trelagliptin Impurity 16
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Overview
Description
Preparation Methods
The preparation of Trelagliptin Impurity 16 involves several synthetic routes and reaction conditions. One method includes the nucleophilic substitution reaction of Trelagliptin intermediate II and Trelagliptin intermediate III in an organic solvent in the presence of phosphate and a phase transfer catalyst . The reaction is followed by recrystallization to achieve high purity levels . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Trelagliptin Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Comparison with Similar Compounds
Trelagliptin Impurity 16 can be compared with other DPP-4 inhibitors such as Alogliptin and Sitagliptin. Trelagliptin exhibits more potent inhibition of DPP-4 compared to Alogliptin and Sitagliptin, with IC50 values of 1.3 nmol/L, 5.3 nmol/L, and 16.0 nmol/L, respectively . This highlights the uniqueness of this compound in terms of its inhibitory potency and selectivity . Similar compounds include Alogliptin, Sitagliptin, and Omarigliptin .
Properties
Molecular Formula |
C21H13ClF2N4O2 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-[[6-chloro-1-[(2-cyano-5-fluorophenyl)methyl]-3-methyl-2,4-dioxopyrimidin-5-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C21H13ClF2N4O2/c1-27-20(29)18(8-14-6-16(23)4-2-12(14)9-25)19(22)28(21(27)30)11-15-7-17(24)5-3-13(15)10-26/h2-7H,8,11H2,1H3 |
InChI Key |
TVYXEAOQLVJKLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl)CC3=C(C=CC(=C3)F)C#N |
Origin of Product |
United States |
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